Enantiomeric Purity: S-Enantiomer vs. R-Enantiomer or Racemate
While the specific optical purity of the target compound is not publicly available in primary literature, its value as a chiral building block is predicated on high enantiomeric excess. The (S)-enantiomer is a defined stereoisomer, and its use is contrasted with the (R)-enantiomer (CAS: 87359-89-5) or the racemate, which would produce different or inactive products in stereoselective reactions . The absolute configuration is critical, as demonstrated in the synthesis of strobilurin antibiotic intermediates where the final product's stereochemistry was retained at 95% [1].
| Evidence Dimension | Absolute Stereochemistry |
|---|---|
| Target Compound Data | (4S)-configuration |
| Comparator Or Baseline | (4R)-configuration (R-enantiomer) or racemic mixture |
| Quantified Difference | Essential for stereochemical integrity; substitution leads to product with opposite or mixed stereochemistry. |
| Conditions | Chiral HPLC analysis, asymmetric synthesis |
Why This Matters
Procurement of the specific (S)-enantiomer is non-negotiable for projects requiring a defined stereochemical outcome; using a different enantiomer invalidates the synthesis.
- [1] Grigorieva, N. Y., Popovsky, V. A., Stepanov, A. V., & Kolotyrkina, N. G. Stereocontrolled synthesis of (3Z,5E)-6-aryl-3-methylhexa-3,5-dien-1-ols, intermediates in the synthesis of strobilurin antibiotics. Russian Chemical Bulletin, International Edition, 2010, 59(1), 217-223. View Source
